Doryx

Vue d'ensemble

Description

Doryx is a tetracycline antibiotic used to treat a wide variety of bacterial infections, such as acne, urinary tract infections, intestinal infections, eye infections, gonorrhea, chlamydia, periodontitis (gum disease), and others . It is also used to treat blemishes, bumps, and acne-like lesions caused by rosacea .

Synthesis Analysis

Doryx is synthetically derived from oxytetracycline . The modified polymer coat (MPC) of Doryx MPC delays the absorption of doxycycline by approximately 15 to 20 minutes farther into the GI tract when compared to standard Doryx .

Molecular Structure Analysis

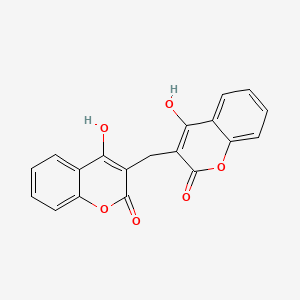

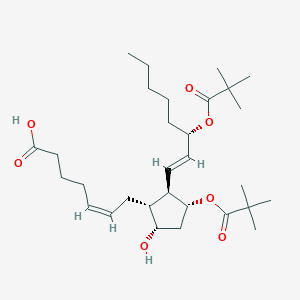

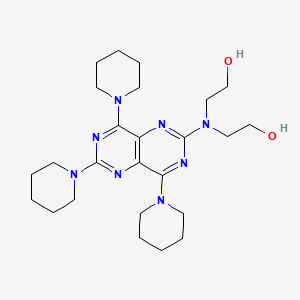

The molecular formula for doxycycline hyclate is C22H24N2O8, HCl, 1⁄2 C2H6O, 1⁄2 H2O and a molecular weight of 512.9 . The chemical designation for doxycycline hyclate is [4S (4aR, 5S, 5aR, 6R, 12aS)]-4-(dimethylamino)-1,4,4a, 5,5a, 6, 11,12a-octahydro-3, 5,10,12,12a-pentahydroxy-6-methyl-1, 11-deoxonapthtacene-2-carboxamide monohydrochloride, compound with ethyl alcohol (2:1), monohydrate .

Chemical Reactions Analysis

Doxycycline has a high degree of lipid solubility and a low affinity for calcium binding. It is highly stable in normal human serum . Doxycycline will not degrade into an epianhydro form .

Physical And Chemical Properties Analysis

Doxycycline hyclate is a yellow crystalline powder soluble in water and in solutions of alkali hydroxides and carbonates . It is formulated to delay the release farther into the GI tract .

Applications De Recherche Scientifique

Antibiotic for Infectious Diseases

Doxycycline hyclate is a broad-spectrum antibiotic oxytetracycline synthetic derivative used in several countries . It is effective against the bacteria that cause Lyme disease, chlamydia, rickettsia, and mycoplasma . It’s frequently used to treat chronic prostatitis, sinusitis, syphilis, chlamydia, and pelvic inflammatory disease .

Animal Nutrition Additive

This drug has been used as an additive in animal nutrition to facilitate growth . It’s widely used in veterinary medicine and as an animal feed supplement to prevent diseases .

Inhibitor of Matrix Metalloproteinases

Doxycycline hyclate has been studied as an inhibitor of matrix metalloproteinases (intercellular substance), an action unrelated to its effects on bacterial protein synthesis . This property makes it useful in the study of cellular mechanisms .

Quality Control in Pharmaceuticals

An accurate, sensitive, precise, and rapid gradient reversed-phase high-performance liquid chromatographic method was successfully developed and validated for the determination of doxycycline hyclate in bulk drug and tablets . This method can be used for the quality control of doxycycline hyclate .

Determination of Elemental Impurities

The presence of elemental impurities in pharmaceuticals may lead to severe health complications . An analytical procedure for the determination of elemental impurities in doxycycline hyclate tablets using ICP-MS has been reported .

Research on Drug Solubility

Doxycycline hyclate is much more soluble than doxycycline monohydrate, which is one of the primary reasons for its more frequent use in pharmaceutical samples . This property makes it a valuable compound in research related to drug solubility .

Mécanisme D'action

Doxycycline hyclate, also known as Atridox, Doryx, Periostat, or Vibra-tabs, is a broad-spectrum antibiotic synthetically derived from oxytetracycline . It is a second-generation tetracycline that was first discovered in 1967 .

Target of Action

Doxycycline hyclate primarily targets the 30S ribosomal subunit of bacteria . This subunit is essential for protein synthesis, which is crucial for the survival and functioning of cells, including bacteria .

Mode of Action

Doxycycline hyclate inhibits bacterial protein synthesis by allosterically binding to the 30S prokaryotic ribosomal subunit . The drug blocks the association of charged aminoacyl-tRNA (aa-tRNA) with the ribosomal A site . This inhibition of protein synthesis results in the bacteriostatic activity of doxycycline hyclate against a broad range of Gram-positive and Gram-negative bacteria .

Biochemical Pathways

The primary biochemical pathway affected by doxycycline hyclate is the protein synthesis pathway in bacteria. By inhibiting this pathway, doxycycline hyclate prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .

Pharmacokinetics

After oral administration, doxycycline hyclate is rapidly and nearly completely absorbed from the gastrointestinal tract . It is highly stable in normal human serum . Doxycycline hyclate is eliminated with a half-life of approximately 18 hours . The drug’s absorption and elimination characteristics contribute to its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of doxycycline hyclate’s action include the inhibition of bacterial growth and proliferation due to the disruption of protein synthesis . This results in the effective treatment of a wide variety of bacterial infections . Additionally, doxycycline hyclate has been found to increase and promote smooth muscle cell adhesion, inhibit cell proliferation and migration, and protect the microvasculature by inhibiting plasminogen systems .

Action Environment

The action of doxycycline hyclate can be influenced by environmental factors. For instance, the efficiency of photolysis, peroxidation, photoperoxidation, and ozonation at different pH values can degrade doxycycline hyclate in various aqueous matrices . More than 99.6% of doxycycline hyclate degradation resulted from the UV/H2O2 and ozonation processes . These environmental factors can potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Doryx is contraindicated in persons who have shown hypersensitivity to any of the tetracyclines . It can cause serious side effects including severe stomach pain, diarrhea that is watery or bloody, throat irritation, trouble swallowing, chest pain, irregular heart rhythm, shortness of breath, little or no urination, fever, chills, swollen glands, body aches, weakness, pale skin, easy bruising or bleeding, severe headaches .

Orientations Futures

Propriétés

IUPAC Name |

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;ethanol;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H24N2O8.C2H6O.2ClH.H2O/c2*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;;;/h2*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;2*1H;1H2/t2*7-,10+,14+,15-,17-,22-;;;;/m00..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHHTIKWXBRCLT-VDBOFHIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58Cl2N4O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1025.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Doryx | |

CAS RN |

24390-14-5 | |

| Record name | Doxycycline hyclate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024390145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxycycline Hyclate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXYCYCLINE HYCLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19XTS3T51U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does doxycycline hyclate exert its antimicrobial effect?

A1: Doxycycline hyclate, like other tetracyclines, acts as a protein synthesis inhibitor in bacteria. [] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This disrupts the addition of amino acids to the growing peptide chain, ultimately inhibiting bacterial protein synthesis. []

Q2: What is the molecular formula and weight of doxycycline hyclate?

A2: Doxycycline hyclate has the molecular formula C22H24N2O8·HCl·½C2H6O·½H2O and a molecular weight of 512.9 g/mol. []

Q3: How does the type of zinc oxide used in doxycycline hyclate formulations influence its antimicrobial activity?

A4: Studies have shown that the antimicrobial activity of doxycycline hyclate formulations containing zinc oxide is dependent on the particle size of the zinc oxide used. Smaller particles, such as micronized zinc oxide, tend to exhibit greater antibacterial activity compared to larger particles like tetrapod zinc oxides. [] This difference in activity is attributed to the varying surface areas of the zinc oxide particles, influencing their interaction with bacterial cells.

Q4: Can sodium starch glycolate enhance the drug release of doxycycline hyclate in delayed-release capsules?

A5: Yes, incorporating sodium starch glycolate (1-3%) as a pH-dependent pore-forming agent in both the doxycycline hyclate-coated pellets and the delayed-release pellets has been shown to enhance drug release in buffer media (pH 5.5) without affecting its release in acidic environments. [] This suggests a potential for optimizing doxycycline hyclate release profiles in delayed-release formulations.

Q5: What is the bioavailability of doxycycline hyclate after different routes of administration in goats?

A6: Studies in goats have revealed varying bioavailability of doxycycline hyclate depending on the route of administration. The long-acting parenteral formulation administered subcutaneously exhibited the highest bioavailability at 545%. [] In contrast, intramuscular and oral administration resulted in significantly lower bioavailabilities of 51.51% and 31.39%, respectively. []

Q6: Does repeated oral administration of doxycycline hyclate lead to significant drug accumulation in goats?

A7: Repeated oral administration of doxycycline hyclate at a dose of 20 mg/kg every 24 hours for 5 days in goats resulted in a relatively low accumulation ratio of 1.76. [] This suggests that doxycycline hyclate might be suitable for repeated oral administration in goats, but further investigations are necessary to determine the optimal dosing regimen for different clinical scenarios.

Q7: Can doxycycline hyclate be used as a prophylactic treatment against Lyme borreliosis?

A8: Research in a murine model of Lyme borreliosis has shown promising results for the prophylactic use of doxycycline hyclate. A single injection of sustained-release doxycycline hyclate (Atridox) provided complete protection against infection and associated pathology in mice. [] This highlights the potential of doxycycline hyclate as a prophylactic measure against Lyme disease, but further clinical trials are needed to confirm these findings in humans.

Q8: How does the interaction of doxycycline hyclate with fatty acids potentially contribute to antibiotic resistance?

A9: Studies employing density, sound velocity, ultrasonic, and refractometric techniques have revealed specific interactions between doxycycline hyclate and fatty acids, particularly at physiological temperatures. [, ] These interactions, primarily observed with saturated fatty acids like stearic, palmitic, and myristic acid, are believed to contribute to antibiotic resistance by potentially altering the drug's uptake, target binding, or efflux. [, ] Further research is necessary to fully elucidate the mechanisms underlying this phenomenon.

Q9: What analytical techniques are commonly employed for the quantification of doxycycline hyclate in pharmaceutical formulations?

A9: Several analytical methods have been developed and validated for the quantification of doxycycline hyclate in pharmaceutical formulations. These include:

- High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and selectivity for analyzing doxycycline hyclate and its impurities in various matrices, including bulk drug, tablets, and spiked human urine. [, ]

- Ultraviolet Spectrophotometry (UV): This method provides a simple and rapid approach for determining doxycycline hyclate content in soluble powder formulations. []

- High-Performance Thin Layer Chromatography (HPTLC): This technique offers a cost-effective and efficient alternative for quantifying doxycycline hyclate in capsule and tablet formulations. []

Q10: What are the advantages of using ultra-performance liquid chromatography (UPLC) for the analysis of doxycycline hyclate and its impurities?

A10: Ultra-performance liquid chromatography (UPLC) offers several advantages over traditional HPLC methods for analyzing doxycycline hyclate and its impurities. These advantages include:

- Enhanced Efficiency: UPLC utilizes smaller particle size columns and higher pressures, resulting in faster analysis times and improved resolution. []

- Increased Sensitivity: The use of smaller particles in UPLC columns leads to sharper peaks and improved signal-to-noise ratios, enhancing sensitivity and enabling the detection of lower analyte concentrations. []

- Reduced Solvent Consumption: The faster analysis times and lower flow rates associated with UPLC translate to reduced solvent consumption, making it a more environmentally friendly analytical technique. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)